3-Bromo-1,2-propanediol

Catalog No.
S566342
CAS No.
4704-77-2
M.F
C3H7BrO2
M. Wt
154.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1,2-propanediol

CAS Number

4704-77-2

Product Name

3-Bromo-1,2-propanediol

IUPAC Name

3-bromopropane-1,2-diol

Molecular Formula

C3H7BrO2

Molecular Weight

154.99 g/mol

InChI

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2

InChI Key

SIBFQOUHOCRXDL-UHFFFAOYSA-N

SMILES

C(C(CBr)O)O

Synonyms

(+/-)-Glycerol 1-Bromohydrin; 1-Bromo-1-deoxyglycerol; 1-Bromo-2,3-dihydroxy-propane; 1-Bromo-2,3-propanediol; 3-Bromo-1,2-dihydroxypropane; DL-Glycerol 1-Bromohydrin; Glycerol Bromohydrin; Glycerol α-Bromohydrin; α-Bromohydrin;

Canonical SMILES

C(C(CBr)O)O

Synthesis and Chemical Properties:

3-Bromo-1,2-propanediol, also known as α-glycerol bromohydrin, is a bromohydrocarbon with the chemical formula C₃H₇BrO₂ []. It is a colorless liquid at room temperature with a boiling point of 72-75 °C at 0.2 mmHg and a density of 1.771 g/mL at 25 °C [].

The primary use of 3-bromo-1,2-propanediol in scientific research lies in its synthesis due to its reactive nature. The presence of both a bromine atom and two hydroxyl groups makes it a valuable intermediate for various organic reactions [].

Applications in Organic Synthesis:

  • Preparation of Epoxides: 3-Bromo-1,2-propanediol can be used as a starting material for the synthesis of epoxides, which are cyclic ethers with three-membered rings. This reaction involves the treatment of the diol with a base, such as sodium hydroxide, followed by the addition of a suitable oxidizing agent like hydrogen peroxide [].
  • Synthesis of Glycerol Derivatives: Due to its structural similarity to glycerol, 3-bromo-1,2-propanediol can be used to prepare various glycerol derivatives by selective substitution reactions. Replacing the bromine atom with other functional groups, such as azides, amines, or thiols, can lead to diverse and valuable building blocks for further organic synthesis [].
  • Preparation of Allylic Alcohols: The conversion of 3-bromo-1,2-propanediol to allylic alcohols involves a rearrangement reaction known as the Pummerer rearrangement. This process allows for the introduction of unsaturation (double bond) into the carbon chain, making the resulting allylic alcohols valuable in the synthesis of complex organic molecules [].

Other Potential Applications:

While not extensively explored, 3-bromo-1,2-propanediol might hold potential in other research areas due to its unique properties:

  • Biomedical Research: The presence of bromine and hydroxyl groups could potentially contribute to exploring its antibacterial or antifungal properties, although further investigation is needed [].
  • Polymer Chemistry: The combination of reactive groups in the molecule might be suitable for the development of novel polymers with specific functionalities, but this remains an underexplored area [].

3-Bromo-1,2-propanediol, also known as (±)-3-bromo-1,2-dihydroxypropane or α-glycol bromohydrin, is a small organic molecule. It is a colorless liquid at room temperature and is not commonly found in nature. This compound holds significance in scientific research due to its ability to act as a protecting group for carbonyl functions []. Protecting groups are temporary modifications made to functional groups in a molecule to prevent them from reacting undesirably during a synthesis process.


Molecular Structure Analysis

3-Bromo-1,2-propanediol has a three-carbon chain with a hydroxyl group (OH) attached to each of the first two carbons (C-1 and C-2). A bromine atom (Br) is bonded to the third carbon (C-3). This structure can be represented by the following chemical formula: CH2BrCH(OH)CH2OH [, ].

Key features of the molecule include:

  • Two vicinal hydroxyl groups (located on adjacent carbons).
  • A primary bromine atom bonded to a saturated carbon.
  • The molecule is chiral due to the presence of a stereocenter (the carbon with the Br and two OH groups). This means it exists as two enantiomers (mirror images) denoted as (R)- and (S)- [].

Chemical Reactions Analysis

3-Bromo-1,2-propanediol is involved in several reactions relevant to scientific research. Here are some key examples:

  • Synthesis: A common method for synthesizing 3-bromo-1,2-propanediol involves the reaction of epichlorohydrin with sodium bromide (NaBr) in a basic aqueous solution [].

Balanced chemical equation: CH2-CH(Cl)-CH2OH + NaBr + H2O -> CH2Br-CH(OH)-CH2OH + NaCl (Sodium chloride) []

  • Protecting Group Chemistry: The vicinal diols in 3-bromo-1,2-propanediol can be selectively reacted with carbonyl groups to form cyclic acetals or ketals. These protected derivatives are stable towards many reaction conditions that would otherwise affect the free carbonyl group. The protecting group can then be cleaved under specific conditions to regenerate the original carbonyl functionality.

Physical And Chemical Properties Analysis

  • Melting point: 48-50 °C [].
  • Boiling point: 210-212 °C (decomposition) [].
  • Solubility: Soluble in water, ethanol, and methanol [].
  • Stability: Relatively stable under neutral conditions. Can decompose upon heating [].

3-Bromo-1,2-propanediol does not have a known direct biological action. Its primary function in scientific research lies in its ability to act as a protecting group for carbonyl functionalities. By reversibly reacting with carbonyl groups, it allows for selective modifications at other sites in a molecule without affecting the carbonyl group.

3-Bromo-1,2-propanediol is considered a mild irritant and should be handled with care. It can cause skin and eye irritation upon contact. Safety precautions include wearing gloves, eye protection, and working in a well-ventilated fume hood [].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4704-77-2

Wikipedia

3-bromopropane-1,2-diol

Dates

Modify: 2023-08-15

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